2,4,6-Tribromonitrobenzene

Suzuki‑Miyaura coupling regioselectivity liquid crystal intermediates

2,4,6-Tribromonitrobenzene (1,3,5-tribromo-2-nitrobenzene, CAS 3463-40-9, MW 359.80) is a C₆H₂Br₃NO₂ polybrominated nitroaromatic intermediate characterized by three Br atoms and one electron‑withdrawing nitro group occupying all ring positions. Its reported melting point (recrystallized) is 124–125 °C, with a crude mp of 113–115 °C.

Molecular Formula C6H2Br3NO2
Molecular Weight 359.80 g/mol
CAS No. 3463-40-9
Cat. No. B8792059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromonitrobenzene
CAS3463-40-9
Molecular FormulaC6H2Br3NO2
Molecular Weight359.80 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Br
InChIInChI=1S/C6H2Br3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
InChIKeyPVRGPKACTCJCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromonitrobenzene CAS 3463-40-9: Procuring the High-Regiochemical Fidelity Intermediate for Liquid Crystal and Heterocyclic R&D


2,4,6-Tribromonitrobenzene (1,3,5-tribromo-2-nitrobenzene, CAS 3463-40-9, MW 359.80) is a C₆H₂Br₃NO₂ polybrominated nitroaromatic intermediate characterized by three Br atoms and one electron‑withdrawing nitro group occupying all ring positions. Its reported melting point (recrystallized) is 124–125 °C, with a crude mp of 113–115 °C [1]. The compound is insoluble in water but soluble in benzene and ethanol [2]. In procurement terms, the critical structural determinant is the nitro group located ortho to two of the bromine atoms, which confers SNAr activation and governs the regiochemistry of cross‑coupling events—features absent in the non‑nitrated analog 1,3,5‑tribromobenzene.

2,4,6-Tribromonitrobenzene Procurement: Why 1,3,5-Tribromobenzene or 2,4,6-Tribromotoluene Cannot Substitute in Cross‑Coupling and SNAr Workflows


Interchanging in‑class polybrominated benzenes without the nitro group fundamentally alters reaction outcomes. The nitro substituent activates the ring toward nucleophilic aromatic substitution (SNAr) and modulates palladium‑catalyzed cross‑coupling regioselectivity by withdrawing electron density from the positions ortho and para to itself [1]. For instance, 1,3,5‑tribromobenzene lacks this electronic bias, while 2,4,6‑tribromotoluene carries an electron‑donating methyl group that deactivates SNAr pathways. Consequently, attempts to use non‑nitrated analogs in Suzuki couplings yield predominantly undesired isomers, as demonstrated in the liquid‑crystal biphenyl synthesis where 2,4,6‑tribromonitrobenzene gave <10 % of the target isomer, necessitating a switch to the iodo‑differentiated analog [2].

2,4,6-Tribromonitrobenzene (CAS 3463-40-9) Quantitative Differentiation Guide: Comparator‑Based Evidence for Scientific Selection


Suzuki Coupling Regioselectivity: 2,4,6‑Tribromonitrobenzene vs 2,4‑Dibromo‑6‑iodonitrobenzene in Liquid‑Crystal Biphenyl Synthesis

Under standard Suzuki conditions with boronic acid 20, 2,4,6‑tribromonitrobenzene (21) afforded mainly the undesired 4‑nitro‑2′‑thiopropyl‑3,3′,5,5′‑tetrabromobiphenyl (22), with the target isomer 1b (X = Br) isolated in less than 10 % yield [1]. Replacing one ortho‑bromine with iodine (2,4‑dibromo‑6‑iodonitrobenzene, 23) reversed the regiochemistry, delivering 1b as the sole product in good yield [1]. This establishes 2,4,6‑tribromonitrobenzene as a poor substrate for ortho‑selective Suzuki coupling when symmetrical tri‑bromine substitution is employed, whereas the mixed‑halogen analog enables productive coupling.

Suzuki‑Miyaura coupling regioselectivity liquid crystal intermediates

Melting Point Differentiation: 2,4,6‑Tribromonitrobenzene vs 2,4,6‑Tribromotoluene – Handling and Purification Implications

2,4,6‑Tribromonitrobenzene exhibits a recrystallized melting point of 124–125 °C (lit. 125 °C) [1], placing it ~53–57 °C higher than the methyl analog 2,4,6‑tribromotoluene (mp 68–71 °C) [2]. The elevated melting point correlates with stronger intermolecular dipole–dipole interactions conferred by the nitro group, allowing straightforward purification by recrystallization from ethanol and facilitating solid‑phase storage. In contrast, 2,4,6‑tribromotoluene, lacking a polar substituent, melts near ambient temperature, which can complicate handling at scale and requires sealed, dry storage conditions [2].

melting point purification solid‑state properties

Oxidative Conversion Yield: 2,4,6‑Tribromoaniline to 2,4,6‑Tribromonitrobenzene with Peroxytrifluoroacetic Acid

Oxidation of 2,4,6‑tribromoaniline with peroxytrifluoroacetic acid (generated from H₂O₂ and trifluoroacetic anhydride) delivered 2,4,6‑tribromonitrobenzene in 100 % crude yield (10.2 g from 9.3 g aniline), with a crude melting point of 113–115 °C, upgraded to 124–125 °C after one ethanol recrystallization [1]. This near‑quantitative conversion contrasts with typical nitration‑based routes starting from 1,3,5‑tribromobenzene, where mixed‑acid nitration requires 5 h at 50 °C and may generate regioisomeric by‑products . The peroxytrifluoroacetic acid method offers a convergent preparation route when the aniline precursor is available.

oxidation amine-to-nitro conversion peroxytrifluoroacetic acid

SNAr Reactivity Advantage: 2,4,6‑Tribromonitrobenzene as a Precursor for Benzo‑oxazin‑2‑yl Methanol Heterocycles

An oxirane derived from tribromonitrobenzene undergoes a catalyst‑free tandem epoxide opening / SNAr reaction with primary or secondary amines to afford six‑membered benzo‑oxazin‑2‑yl methanol products . Treatment with a primary amine produces the 2‑cyclized benzo‑oxazin‑2‑yl methanol, while a secondary amine yields the 4‑cyclized isomer with concomitant de‑alkylation . This reactivity relies on the nitro group activating the ortho‑bromine positions for nucleophilic displacement; the non‑nitrated analog 1,3,5‑tribromobenzene lacks sufficient activation for comparable tandem SNAr cyclization under these mild, catalyst‑free conditions [1].

SNAr heterocycle synthesis tandem epoxide opening

Substrate Structure–Suzuki Coupling Reactivity Relationship: Halogen‑Differentiated vs Symmetrical Tri‑brominated Nitrobenzene

In the convergent synthesis of tetra‑ortho‑substituted biphenyls for liquid crystals, Pd‑assisted C–C coupling was largely ineffective except for one case (1b synthesis) [1]. The symmetrical 2,4,6‑tribromonitrobenzene failed to deliver the desired ortho‑substituted biphenyl via Suzuki coupling (target <10 %), whereas halogen differentiation (replacement of one ortho‑Br with I) restored productive coupling [1]. All tetra‑ortho‑substituted biphenyls were ultimately accessed via Ullmann coupling [1], positioning the tribromonitrobenzene as a viable precursor for Ullmann‑type reactions rather than Pd‑catalyzed cross‑couplings when symmetrical tri‑bromination is retained.

cross‑coupling halogen differentiation Ullmann coupling alternative

Physicochemical Differentiation: LogP and PSA of 2,4,6‑Tribromonitrobenzene vs 1,3,5‑Tribromobenzene

2,4,6‑Tribromonitrobenzene possesses a computed LogP of 4.40550 and a polar surface area (PSA) of 45.82 Ų [1]. The non‑nitrated analog 1,3,5‑tribromobenzene has a reported LogP of approximately 4.22 and a PSA of 0 Ų (no heteroatom H‑bond acceptors) [2]. The difference of ΔLogP ≈ +0.19 and ΔPSA = +45.82 Ų arises solely from the nitro group, which introduces both a permanent dipole and H‑bond acceptor capacity, influencing solubility in polar organic solvents, chromatographic retention, and partitioning behavior in biphasic reaction systems.

physicochemical properties LogP polar surface area

2,4,6-Tribromonitrobenzene (CAS 3463-40-9): Evidence‑Backed Research and Industrial Procurement Application Scenarios


Liquid Crystal Intermediate via Ullmann Coupling

When tetra‑ortho‑substituted biphenyls are required as structural elements for columnar liquid crystals, 2,4,6‑tribromonitrobenzene serves as a viable Ullmann coupling partner, as demonstrated in the convergent synthesis of hexa‑ and octasubstituted biphenyls [1]. The symmetrical tri‑bromination pattern is compatible with Cu‑mediated homocoupling, and the nitro group can subsequently be reduced to an amino group for further functionalization. The <10 % Suzuki coupling yield for the target isomer [1] should be weighed against the effectiveness of Ullmann conditions.

Heterocyclic Scaffold Construction via Tandem Epoxide Opening / SNAr

The nitro‑activated SNAr reactivity enables catalyst‑free synthesis of benzo‑oxazin‑2‑yl methanol derivatives from an oxirane intermediate derived from 2,4,6‑tribromonitrobenzene . Primary amines afford the 2‑cyclized product, while secondary amines give the regio‑selective 4‑cyclized isomer. This application exploits the dual electrophilic sites (oxirane and bromine‑bearing aromatic carbons) activated by the nitro group, a reactivity profile absent in 1,3,5‑tribromobenzene.

Spin‑Trap Precursor: 2,4,6‑Tribromonitrosobenzene Generation

Controlled reduction of 2,4,6‑tribromonitrobenzene yields 2,4,6‑tribromonitrosobenzene, a characterized spin trap for electron paramagnetic resonance (EPR) studies [2]. The nitroso derivative has been employed to characterize 12 distinct spin adducts in benzene at 25 °C, supporting mechanistic investigations of radical reactions. The availability of high‑purity tribromonitrobenzene (98 %+, as offered by commercial suppliers ) is critical for reproducible generation of the spin trap.

Precursor to 2,4,6‑Tribromoaniline via Quantitative Reduction

Reduction of 2,4,6‑tribromonitrobenzene with tin/HCl or lithium aluminum hydride provides 2,4,6‑tribromoaniline [3], a versatile intermediate for azo dyes, flame retardants, and further diazotization chemistry. The near‑quantitative oxidation of the aniline back to the nitro compound with peroxytrifluoroacetic acid [4] establishes a reversible redox couple that can be exploited in synthetic route design.

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